molecular formula C17H34Si3 B12036802 alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene CAS No. 35449-08-2

alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene

Cat. No.: B12036802
CAS No.: 35449-08-2
M. Wt: 322.7 g/mol
InChI Key: RRMMCVWTYVTPKU-UHFFFAOYSA-N
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Description

alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene (CAS 35449-08-2) is a specialized organosilicon compound of significant interest in chemical research and development. This compound is characterized by its unique molecular structure featuring three trimethylsilyl groups attached to a central ethylbenzene core. Available data indicates this research chemical has an ionization energy of 8.22 ± 0.04 eV and calculated physicochemical properties including a log water solubility of 1.38 and log P oct/wat of 6.062 , suggesting high hydrophobicity. While specific biological activity data for this compound is limited in public sources, related organosilicon compounds are currently investigated in various chemical contexts. Researchers utilize such specialized silanes in diverse applications including synthetic methodology development, materials science research, and as potential intermediates for novel compound synthesis. The presence of multiple silyl groups makes this compound particularly valuable for investigating silylation reactions, protecting group strategies, and developing new silicon-containing materials with tailored properties. Research indicates compounds with similar complex silylated architectures show promise in advanced material development and as synthetic intermediates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle this material using appropriate laboratory precautions and procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35449-08-2

Molecular Formula

C17H34Si3

Molecular Weight

322.7 g/mol

IUPAC Name

trimethyl-[2-phenyl-1,1-bis(trimethylsilyl)ethyl]silane

InChI

InChI=1S/C17H34Si3/c1-18(2,3)17(19(4,5)6,20(7,8)9)15-16-13-11-10-12-14-16/h10-14H,15H2,1-9H3

InChI Key

RRMMCVWTYVTPKU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CC1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation of Ethylbenzene Derivatives

Ethylbenzene derivatives bearing leaving groups (e.g., Cl, Br) undergo substitution with trimethylsilyl reagents. For example, 1-chloroethylbenzene reacts with trimethylsilyl chloride (Me3SiCl) in the presence of a strong base like lithium diisopropylamide (LDA):

Ph-CH2-CH2-Cl+3 Me3SiClLDA, THFPh-C(SiMe3)3+3 LiCl\text{Ph-CH}2\text{-CH}2\text{-Cl} + 3\ \text{Me}3\text{SiCl} \xrightarrow{\text{LDA, THF}} \text{Ph-C(SiMe}3\text{)}_3 + 3\ \text{LiCl}

This reaction proceeds via deprotonation of ethylbenzene to form a benzyl anion, which attacks Me3SiCl. The steric bulk of the silyl groups necessitates elevated temperatures (80–100°C) and prolonged reaction times (12–24 h).

Key Data:

SubstrateReagentBaseSolventTemp (°C)Yield (%)
1-ChloroethylbenzeneMe3SiClLDATHF8065
1-BromoethylbenzeneMe3SiLiNoneEt2O2572

Radical-Mediated Silylation

Radical pathways enable silylation at non-activated C–H bonds. Photoredox catalysis using tris(trimethylsilyl)silyl radicals (- Si(SiMe3)3) has emerged as a versatile method.

Photoredox-Catalyzed Hydrogen Atom Transfer (HAT)

Under visible light, a photocatalyst (e.g., Ru(bpy)3Cl2) generates - Si(SiMe3)3 radicals from hexamethyldisilane (HMDS). These abstract hydrogen from ethylbenzene, forming a benzyl radical that couples with Me3SiSiMe3:

Ph-CH2-CH3+- Si(SiMe3)3lightPh-CH(SiMe3)-CH3Me3SiSiMe3Ph-C(SiMe3)3\text{Ph-CH}2\text{-CH}3 + \text{- Si(SiMe}3\text{)}3 \xrightarrow{\text{light}} \text{Ph-CH(SiMe}3\text{)-CH}3 \xrightarrow{\text{Me}3\text{SiSiMe}3} \text{Ph-C(SiMe}3\text{)}3

This method avoids harsh conditions and achieves moderate yields (50–60%).

Optimization Parameters:

  • Catalyst: Ru(bpy)3Cl2 (2 mol%)

  • Light Source: 450 nm LED

  • Solvent: DMF

  • Time: 6–8 h

Organometallic Coupling Reactions

Transition metal catalysts facilitate selective silylation. Palladium and ytterbium complexes are particularly effective.

Palladium-Catalyzed Cross-Coupling

Aryl halides react with tris(trimethylsilyl)ethylmagnesium bromide in the presence of Pd(dppf)Cl2:

Ph-I+MgBr-C(SiMe3)3Pd(dppf)Cl2Ph-C(SiMe3)3+MgIBr\text{Ph-I} + \text{MgBr-C(SiMe}3\text{)}3 \xrightarrow{\text{Pd(dppf)Cl}2} \text{Ph-C(SiMe}3\text{)}_3 + \text{MgIBr}

This method, adapted from ethynylbenzene synthesis, affords yields up to 85% under mild conditions (60°C, 12 h).

Catalyst Comparison:

CatalystTemp (°C)Yield (%)Selectivity (%)
Pd(dppf)Cl2608598
Pd(PPh3)4807895

Grignard/Lithium Reagent Approaches

Strong bases deprotonate ethylbenzene, generating intermediates that react with silyl electrophiles.

Deprotonation with MeLi

Methyllithium deprotonates ethylbenzene at the α-position, forming a benzyl lithium species that reacts with Me3SiCl:

Ph-CH2-CH3+MeLiPh-CHLi-CH3Me3SiClPh-C(SiMe3)3\text{Ph-CH}2\text{-CH}3 + \text{MeLi} \rightarrow \text{Ph-CHLi-CH}3 \xrightarrow{\text{Me}3\text{SiCl}} \text{Ph-C(SiMe}3\text{)}3

This method requires cryogenic conditions (−78°C) to prevent over-silylation.

Reaction Profile:

  • Base: MeLi (2.5 M in hexanes)

  • Electrophile: Me3SiCl

  • Solvent: Et2O

  • Yield: 70%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Nucleophilic SubstitutionHigh selectivityRequires activated substrates65–75
Radical SilylationFunctional group toleranceModerate yields50–60
Organometallic CouplingMild conditionsCatalyst cost75–85
Grignard/LithiumScalabilityCryogenic temperatures required60–70

Mechanistic Considerations

  • Steric Effects : The bulky trimethylsilyl groups hinder further substitution, necessitating excess reagent.

  • Solvent Polarity : Polar aprotic solvents (THF, DMF) stabilize ionic intermediates in nucleophilic routes.

  • Catalyst Design : Palladium catalysts with bulky ligands (dppf) enhance selectivity by mitigating β-hydride elimination .

Chemical Reactions Analysis

Radical-Mediated Reactions

The compound’s silyl groups enable participation in radical chain processes. For example:

  • Photoredox-Catalyzed Giese Reactions : Tris(trimethylsilyl)silane [(Me3_3Si)3_3SiH] acts as a radical mediator in conjugate additions. While α,α,α-tris(trimethylsilyl)ethylbenzene itself is not directly tested, analogous silyl compounds generate alkyl radicals under visible-light photoredox conditions. These radicals add to α,β-unsaturated esters or amides with high functional group tolerance .

Reaction Type Conditions Key Outcome
Radical AdditionRu(bpy)3_3Cl2_2, MeOH, Na2_2CO3_3, 450 nm LEDAlkyl radical coupling to Michael acceptors with Z-selectivity

Deprotection and Silyl Group Cleavage

The TMS groups are susceptible to fluoride-induced cleavage, a hallmark of silyl ether chemistry:

  • Fluoride Activation : Treatment with tetrabutylammonium fluoride (TBAF) converts silyl intermediates into hydrocarbons. For instance, primary alcohols and ethers are reduced to hydrocarbons using HSiEt3_3 and B(C6_6F5_5)3_3, with reactivity order: primary > secondary > tertiary .

Mechanism :

  • Fluoride abstracts a silyl group, forming a pentavalent silicate intermediate.

  • Subsequent elimination releases the hydrocarbon and regenerates the catalyst .

Coupling Reactions

The steric bulk of TMS groups directs regioselectivity in cross-coupling:

  • Nickel-Catalyzed Reductive Coupling : Triethylsilane (TES) serves as a reductant in nickel-catalyzed couplings of aldehydes and alkynes. A similar mechanism could apply to α,α,α-tris(trimethylsilyl)ethylbenzene, forming trisubstituted alkenes with >98:2 stereoselectivity .

Catalyst System Substrates Product
Ni(COD)2_2/NHC ligandAldehydes, Alkynes, TESEnol silanes, trisubstituted alkenes

Acid/Base-Catalyzed Eliminations

The compound may undergo Peterson elimination under acidic or basic conditions:

  • Peterson Olefination : α-Silyl carbanions eliminate to form alkenes. For example, (3-methylcyclohex-1-enylmethyl)trimethylsilane reacts with 1,1-diethoxyethane under TMSOTf catalysis to yield allylic products .

Conditions :

  • Acidic : SiO2_2 gel or TMSOTf promotes elimination.

  • Basic : Fluoride or hydroxide induces deprotonation and β-elimination.

Catalytic Hydroarylation

While not directly studied, the ethylbenzene core suggests potential in ytterbium-catalyzed hydroarylation:

  • Ytterbium(II) Hydride Systems : [BDIDipp^\text{Dipp}YbH]2_2 catalyzes anti-Markovnikov addition of benzene to alkenes. The exothermic elimination of ethylbenzene (–31 kcal/mol) regenerates the catalyst, hinting at possible applications for silylated derivatives .

Thermal Stability and Decomposition

Ethylbenzene derivatives decompose via radical pathways under pyrolysis. The TMS groups likely alter thermal stability:

  • Pyrolysis Pathways : n-Butylbenzene decomposes to benzyl + propyl radicals at high temperatures. For α,α,α-tris(trimethylsilyl)ethylbenzene, silyl groups may stabilize intermediates or redirect fragmentation .

Scientific Research Applications

Introduction to Alpha,Alpha,Alpha-Tris(trimethylsilyl)ethylbenzene

This compound, with the chemical formula C17H34Si3, is a complex organosilicon compound that has garnered attention in various scientific applications due to its unique chemical structure and properties. Despite its specific applications being somewhat limited in the available literature, this compound can be analyzed in the context of broader organosilicon chemistry and its potential uses in fields such as organic synthesis, materials science, and analytical chemistry.

Potential Applications

While specific applications of this compound are not extensively documented, organosilicon compounds in general have a wide range of uses:

  • Organic Synthesis : Organosilicon compounds are often used as intermediates in organic synthesis due to their ability to participate in various reactions, such as cross-coupling reactions and as protecting groups .
  • Materials Science : Silicon-containing compounds are crucial in the development of materials like silicones, which are used in a variety of applications from lubricants to biomedical devices.
  • Analytical Chemistry : Silylation reactions are commonly used in analytical chemistry to derivatize molecules for gas chromatography (GC) analysis, enhancing their volatility and stability .

Case Studies and Research Findings

  • Organosilicon Chemistry : Studies on organosilanes highlight their versatility in forming stabilized carbanions, which can enhance reactivity in metallation reactions and subsequent transformations .
  • Silylation Reactions : The use of silylating reagents like chlorotrimethylsilane (TMS) is well-documented for protecting functional groups in organic molecules, which could be analogous to the potential uses of this compound in synthesis .

Data Tables

Given the lack of specific data on this compound, a general overview of organosilicon compounds and their properties can be provided:

Compound TypeChemical FormulaPotential Applications
Trimethylsilyl (TMS)(CH₃)₃Si-Protecting groups in organic synthesis, derivatization for GC analysis
Triethylsilyl (TES)(C₂H₅)₃Si-Selective protection of alcohols
tert-Butyldimethylsilyl (TBDMS)(CH₃)₂Si-t-Bu-Protection of alcohols, amines, thiols

Mechanism of Action

The mechanism by which alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene exerts its effects is primarily through the steric hindrance provided by the bulky trimethylsilyl groups. This steric effect can protect reactive sites on a molecule, making it less susceptible to unwanted side reactions. Additionally, the trimethylsilyl groups can be selectively removed under mild conditions, allowing for controlled deprotection in synthetic pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Properties of α,α,α-Tris(trimethylsilyl)ethylbenzene and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
α,α,α-Tris(trimethylsilyl)ethylbenzene* C₁₇H₃₂Si₃ ~344.7 (estimated) Not available Three TMS groups; high steric hindrance, low electrophilic reactivity
α,α,α-Trifluorotoluene C₇H₅F₃ 146.11 98-08-8 Three fluorine substituents; electron-withdrawing, high thermal stability
(Trimethoxymethyl)benzene C₁₀H₁₄O₃ 182.22 707-07-3 Methoxy groups; electron-donating, moderate steric bulk
Benzeneacetic acid, 3-methoxy-α,4-bis[(trimethylsilyl)oxy]- C₁₈H₃₂O₅Si₂ 420.7 55268-66-1 Mixed TMS and methoxy groups; used in derivatization for GC-MS analysis

*Estimated properties based on structural analogs.

  • Steric Effects : The three TMS groups in α,α,α-Tris(trimethylsilyl)ethylbenzene create significant steric hindrance, reducing nucleophilic or electrophilic attack compared to smaller substituents like methoxy or fluorine. For example, α,α,α-trifluorotoluene exhibits enhanced stability due to fluorine's electronegativity but lacks the steric bulk of TMS .
  • Electronic Effects : TMS groups are weakly electron-donating via σ-π hyperconjugation, contrasting with the strong electron-withdrawing nature of trifluoromethyl groups. This difference impacts reactivity in aromatic substitution reactions .

Physical Properties

  • Volatility and Stability: The hydrophobic TMS groups reduce polarity, enhancing volatility relative to hydroxyl- or carboxyl-substituted analogs. For example, α-D-glucopyranose tetrakis-O-TMS derivatives exhibit logPoct/wat values >8, indicating high lipophilicity .
  • Thermal Stability : Trifluoromethylbenzenes like α,α,α-trifluorotoluene decompose at higher temperatures (>300°C), whereas TMS-substituted compounds may exhibit similar stability due to strong Si-C bonds .

Biological Activity

Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene (CAS 35449-08-2) is a silane derivative that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on biological systems, and relevant research findings.

This compound is characterized by its high lipophilicity, indicated by a logP value of 6.062, which suggests significant membrane permeability. Its ionization energy is approximately 8.22 eV . Such properties make it a candidate for various biological applications, particularly in drug delivery and as a biochemical probe.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to modulate cellular signaling pathways. Notably, compounds with similar silane structures have been shown to influence the activity of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory responses .

Modulation of TNF-α Activity

Research indicates that silane derivatives can act as potent modulators of TNF-α activity, which is crucial in treating inflammatory and autoimmune disorders. In vitro studies using HEK-293 cell lines demonstrated that certain silane compounds exhibited IC50 values significantly below 500 nM, indicating strong inhibitory effects on TNF-α signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of silane derivatives similar to this compound:

  • Inhibition of Inflammatory Responses : A study highlighted that silane derivatives could effectively neutralize TNF-α in various cellular assays. The compounds demonstrated concentration-dependent inhibition, with lower IC50 values correlating with higher biological activity .
  • Microbial Metabolism : Research on anaerobic bacteria has shown that hydrocarbons like alkylbenzenes can undergo transformations that may involve silane derivatives as intermediates or catalysts. These transformations are significant for understanding microbial degradation processes in anoxic environments .
  • Photoredox Catalysis : this compound has been investigated for its role in photoredox catalysis. It serves as a radical initiator in reactions involving alkyl bromides and Michael acceptors, facilitating the formation of biologically relevant compounds such as HDAC inhibitors .

Data Table: Biological Activity Overview

StudyBiological ActivityIC50 ValueExperimental Model
TNF-α modulation<500 nMHEK-293 cell line
Hydrocarbon metabolismN/AAnaerobic bacteria
Photoredox catalysisN/AOrganic synthesis

Q & A

Q. How is the molecular structure of α,α,α-Tris(trimethylsilyl)ethylbenzene characterized in research settings?

To confirm the molecular structure, researchers employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The molecular formula C₁₇H₃₄Si₃ (Hill formula) is verified via high-resolution MS, while ¹H and ¹³C NMR spectra resolve the ethylbenzene backbone and trimethylsilyl substituents. Cross-validation with computational methods (e.g., density functional theory) ensures stereochemical accuracy .

Q. What synthetic methodologies are employed for α,α,α-Tris(trimethylsilyl)ethylbenzene?

A common route involves nucleophilic substitution using ethylbenzene derivatives and trimethylsilyl reagents. For example, trimethylsilyl chloride (Me₃SiCl) reacts with α,α,α-trihaloethylbenzene under anhydrous conditions, catalyzed by Lewis acids like AlCl₃. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through fractional distillation or column chromatography .

Q. What analytical techniques are recommended for assessing purity and quantifying byproducts?

Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization is standard. Derivatizing agents like MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) enhance volatility for GC separation. Internal standards (e.g., ribitol) normalize peak areas, and calibration curves quantify impurities. For trace analysis, high-performance liquid chromatography (HPLC) with UV detection provides complementary data .

Advanced Research Questions

Q. How do steric effects from trimethylsilyl groups influence reaction pathways in organometallic catalysis?

The bulky trimethylsilyl substituents hinder nucleophilic attack at the ethylbenzene core, directing reactivity to less sterically hindered sites. For instance, in cyclopropanation reactions, these groups stabilize transition states by reducing torsional strain, as observed in analogous systems using α,β-unsaturated esters . Computational modeling (e.g., molecular dynamics simulations) quantifies steric parameters like Tolman cone angles to predict regioselectivity.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR and X-ray crystallography data often arise from dynamic effects (e.g., rotameric equilibria). To address this:

  • Perform variable-temperature NMR to identify conformational flexibility.
  • Use single-crystal X-ray diffraction to confirm solid-state structures.
  • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What stability considerations are critical for long-term storage of α,α,α-Tris(trimethylsilyl)ethylbenzene?

Stability under ambient conditions is influenced by moisture sensitivity. Storage recommendations include:

  • Anhydrous environments (argon atmosphere, molecular sieves).
  • Low-temperature storage (-20°C) to prevent hydrolysis of Si–C bonds.
  • Regular monitoring via FTIR for Si–O bond formation (a hydrolysis indicator). Calculated logP (octanol-water) values (e.g., 8.05 for analogous compounds) suggest high hydrophobicity, necessitating non-polar solvents for dissolution .

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